6'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine

Description

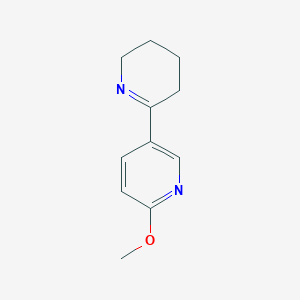

6'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine is a bicyclic organic compound featuring a partially saturated pyridine ring (3,4,5,6-tetrahydro-2-pyridine) linked to a methoxy-substituted pyridine moiety at the 3'-position. The methoxy group at the 6'-position distinguishes it from simpler tetrahydro-bipyridine derivatives.

Properties

IUPAC Name |

2-methoxy-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZFZWWAKIATBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3’-bipyridine with methoxy-substituted reagents in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents like methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, leading to efficient large-scale production.

Types of Reactions:

Oxidation: 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oxidized derivatives.

Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon. This process can yield fully saturated bipyridine derivatives.

Substitution: Substitution reactions can occur at the methoxy group or the pyridine rings. Common reagents include halogens or nucleophiles, which can replace the methoxy group or add functional groups to the pyridine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products:

Oxidation: Oxidized bipyridine derivatives.

Reduction: Saturated bipyridine derivatives.

Substitution: Functionalized bipyridine derivatives with various substituents.

Scientific Research Applications

6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.

Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways. Research is ongoing to understand its pharmacokinetics and pharmacodynamics.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. Additionally, its methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below summarizes key structural and physicochemical differences between 6'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Saturation | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₄N₂O | 190.24 | 6'-methoxy | Partially saturated | Bicyclic, methoxy at distal pyridine |

| Anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine) | C₁₀H₁₂N₂ | 160.22 | None | Partially saturated | Simpler backbone, natural occurrence |

| GTS-21 [(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3′-bipyridine dihydrochloride] | C₁₉H₂₀N₂O₂·2HCl | 399.30 (free base: 316.38) | 2,4-dimethoxybenzylidene | Partially saturated | α7 nAChR agonist, pro-cognitive effects |

| 6-Methoxy-2,3′-bipyridine | C₁₁H₁₀N₂O | 186.21 | 6-methoxy | Fully unsaturated | Planar structure, no tetrahydro ring |

Key Observations :

- Anabaseine lacks the methoxy group but shares the tetrahydro-bipyridine core, making it a foundational analog .

- GTS-21 incorporates a bulky 2,4-dimethoxybenzylidene substituent, enhancing its receptor-binding specificity .

- The 6-methoxy-2,3′-bipyridine derivative () is fully unsaturated, highlighting the role of ring saturation in pharmacological activity.

Pharmacological and Functional Comparisons

Anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine)

- Bioactivity : Anabaseine is a nicotinic alkaloid found in ants and tobacco, acting as a partial agonist at α7 nAChRs . It exhibits neuroprotective and cognitive-enhancing properties in preclinical models .

GTS-21

- Mechanism : A synthetic derivative of anabaseine, GTS-21 demonstrates high selectivity for α7 nAChRs. It enhances memory and learning in animal models and promotes neuronal survival .

- Substituent Impact : The 2,4-dimethoxybenzylidene group in GTS-21 increases lipophilicity and binding affinity, suggesting that methoxy substitutions in the target compound may similarly modulate pharmacokinetics .

6-Methoxy-2,3′-bipyridine

- tetrahydro derivatives) may reduce conformational flexibility, impacting receptor engagement .

Biological Activity

6'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a methoxy group and a saturated tetrahydro ring system, contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 190.24 g/mol

The compound belongs to the bipyridine class and features a methoxy substitution that enhances its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanisms of action may involve:

- Enzyme Inhibition : The compound can bind to specific enzymes, potentially inhibiting their activity. This interaction may modulate metabolic pathways relevant to disease processes.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the compound's effectiveness against common microbial strains.

Anticancer Activity

In vitro studies have demonstrated that the compound has cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

| A549 (Lung cancer) | 20 |

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.

- Antioxidant Activity : The methoxy group may contribute to free radical scavenging, protecting healthy cells from oxidative damage.

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.